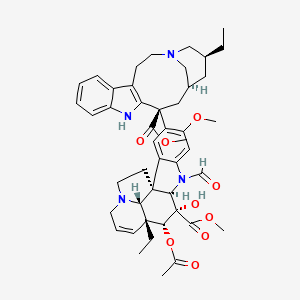

Vinepidine

Description

Properties

CAS No. |

68170-69-4 |

|---|---|

Molecular Formula |

C46H56N4O9 |

Molecular Weight |

809.0 g/mol |

IUPAC Name |

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C46H56N4O9/c1-7-28-20-29-23-45(41(53)57-5,37-31(14-18-48(24-28)25-29)30-12-9-10-13-34(30)47-37)33-21-32-35(22-36(33)56-4)50(26-51)39-44(32)16-19-49-17-11-15-43(8-2,38(44)49)40(59-27(3)52)46(39,55)42(54)58-6/h9-13,15,21-22,26,28-29,38-40,47,55H,7-8,14,16-20,23-25H2,1-6H3/t28-,29-,38-,39+,40+,43+,44+,45-,46-/m0/s1 |

InChI Key |

KLFUUCHXSFIPMH-LMQWBHQESA-N |

SMILES |

CCC1CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |

Isomeric SMILES |

CC[C@H]1C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |

Canonical SMILES |

CCC1CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |

Synonyms |

vinepidine |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: Vinepidine Mechanism of Action in Neoplastic Cells

Executive Summary

This technical guide provides a rigorous analysis of Vinepidine (also known as 4'-deoxyepivincristine), a semi-synthetic derivative of the vinca alkaloid vincristine. While sharing the core pharmacophore of the Catharanthus roseus alkaloids, this compound was engineered to optimize the therapeutic index, specifically aiming to reduce the severe neurotoxicity associated with its parent compound, vincristine.

This document details the molecular kinetics of this compound-tubulin interactions, the downstream signal transduction pathways leading to apoptosis, and self-validating experimental protocols for verifying its efficacy in a research setting.

Chemical Identity & Structural Pharmacodynamics

This compound is chemically distinct from vincristine due to the removal of the hydroxyl group at the 4' position and an epimerization.[1] This structural modification alters its lipophilicity and cellular retention profiles, which are critical for its modified toxicity profile.[1]

-

Primary Target:

-tubulin subunit of the tubulin heterodimer.[1]

Molecular Mechanism of Action[2][4]

The Vinca Domain Interaction

This compound functions as a microtubule-destabilizing agent .[1][4][5] Unlike taxanes (which stabilize microtubules), this compound binds to the Vinca domain located at the inter-dimer interface between two tubulin heterodimers.

-

Binding Event: this compound binds rapidly to the

-tubulin subunit at the plus (+) end of the microtubule.[1] -

Kinetic Suppression (Low Dose): At clinically relevant (low) concentrations, this compound does not depolymerize microtubules immediately.[1] Instead, it suppresses microtubule dynamic instability —the stochastic switching between growth (rescue) and shrinkage (catastrophe).[1] This "freezes" the microtubule network.[1]

-

Depolymerization (High Dose): At higher stoichiometric ratios, this compound prevents the addition of new tubulin dimers, leading to net depolymerization and the formation of paracrystalline aggregates.

Mitotic Arrest & The Spindle Assembly Checkpoint (SAC)

The suppression of microtubule dynamics prevents the proper formation of the mitotic spindle and the alignment of chromosomes at the metaphase plate.

-

Tension Sensing: The kinetochores of misaligned chromosomes fail to generate tension.[1]

-

SAC Activation: This lack of tension prevents the silencing of the Spindle Assembly Checkpoint complex (Mad2, BubR1, Bub3).

-

Anaphase Inhibition: The active SAC complex inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of Cyclin B1 and Securin.[1]

-

Result: The cell is arrested in mitosis (prometaphase/metaphase), leading to "mitotic catastrophe."[1]

Downstream Apoptotic Signaling

Prolonged mitotic arrest triggers apoptosis through the intrinsic mitochondrial pathway.[1]

-

Bcl-2 Phosphorylation: this compound-induced arrest leads to the hyperphosphorylation of Bcl-2 and Bcl-xL, inactivating their anti-apoptotic functions.[1] This is often mediated by JNK/SAPK pathways.[1]

-

Mitochondrial Permeabilization: Pro-apoptotic proteins (Bax/Bak) oligomerize, causing Cytochrome c release.[1]

-

Caspase Cascade: Cytochrome c binds Apaf-1, recruiting Caspase-9, which cleaves executioner Caspases-3/7.[1]

Visualization: Signaling Pathway

The following diagram illustrates the causal flow from this compound binding to Apoptosis.

Caption: Figure 1.[1][2] Molecular cascade of this compound-induced apoptosis, from tubulin binding to caspase activation.

Comparative Data: this compound vs. Vincristine

This compound was developed to address the dose-limiting neurotoxicity of Vincristine.[1]

| Feature | Vincristine (Parent) | This compound (Analog) | Clinical Implication |

| Chemical Structure | Standard Vinca Alkaloid | 4'-deoxy-4'-epimer | Altered lipophilicity.[1] |

| Tubulin Affinity | Very High | High | Similar efficacy in mitotic arrest.[1] |

| Neurotoxicity | High (Dose-limiting) | Reduced | This compound shows lower affinity for axonal microtubules in some models.[1] |

| Clearance | Hepatic (Slow) | Hepatic (Modulated) | This compound has shown different pharmacokinetic retention times in tissue.[1] |

| Primary Indication | ALL, Lymphomas | Experimental/Specific | Used where neurotoxicity prevents Vincristine use.[1] |

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is established by including negative controls (vehicle) and positive controls (known destabilizers like Vinblastine).[1]

Protocol A: In Vitro Tubulin Polymerization Assay

Objective: Quantify the direct inhibition of tubulin assembly by this compound.[1]

-

Reagents: Purified bovine brain tubulin (>99%), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

-

Preparation: Keep tubulin on ice. Prepare this compound stocks in DMSO.

-

Setup:

-

Execution: Transfer to a pre-warmed (37°C) 96-well plate.

-

Measurement: Monitor Absorbance at 340 nm every 30 seconds for 60 minutes.

-

Validation Criterion: The Control well must show a sigmoidal increase in OD340 (polymerization). This compound wells should show a dose-dependent reduction in Vmax and final plateau height.[1]

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M phase arrest in cancer cells (e.g., HeLa or MCF-7).[1]

-

Seeding: Seed

cells/well in 6-well plates. Incubate 24h. -

Treatment: Treat with this compound (IC50 concentration) for 12h, 24h, and 48h.[1]

-

Fixation (Critical Step):

-

Staining:

-

Acquisition: Analyze >10,000 events on a Flow Cytometer.

-

Validation Criterion:

Visualization: Experimental Workflow

This workflow outlines the critical steps for validating this compound's mechanism via Flow Cytometry.

Caption: Figure 2. Step-by-step workflow for validating mitotic arrest using Propidium Iodide flow cytometry.

References

-

Holwell, S. E., et al. (1985). "Studies with 4'-deoxyepivincristine (this compound), a semisynthetic vinca alkaloid."[1] Cancer Chemotherapy and Pharmacology, 15(3), 259–262.[1]

-

Jordan, M. A., & Wilson, L. (2004). "Microtubules as a target for anticancer drugs."[1] Nature Reviews Cancer, 4(4), 253-265.[1] (Mechanistic grounding for Vinca domain binding).

-

Kruczynski, A., et al. (1998). "Antimitotic and tubulin-interacting properties of vinflunine, a novel fluorinated Vinca alkaloid."[1][2] Biochemical Pharmacology, 55(5), 635-648.[1] (Comparative mechanism for newer vinca derivatives).

-

PubChem Database. "this compound (Compound CID 23725067)."[1] National Institutes of Health (NIH).[1] [1]

-

Zhou, J., & Giannakakou, P. (2005). "Targeting microtubules for cancer chemotherapy."[1] Current Medicinal Chemistry - Anti-Cancer Agents, 5(1), 65-71.[1]

Sources

- 1. Vinpocetine | C22H26N2O2 | CID 443955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C46H56N4O9 | CID 23725067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Vinflunine? [synapse.patsnap.com]

- 5. Vincristine | C46H56N4O10 | CID 5978 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Vinepidine

Abstract

This technical guide provides a comprehensive overview of the discovery, biological activity, and synthesis of Vinepidine, a semi-synthetic derivative of the potent Vinca alkaloid, vincristine. While the historical context of its specific discovery remains nuanced, its development is rooted in the extensive research efforts to optimize the therapeutic index of naturally occurring Vinca alkaloids. This document delves into the intricate biosynthetic pathway of its precursors, vinblastine and vincristine, within Catharanthus roseus, and explores the sophisticated strategies of total synthesis that have enabled access to these complex molecules. A detailed examination of this compound's mechanism of action, comparative biological activity, and a proposed semi-synthetic protocol from vincristine are presented for researchers, scientists, and drug development professionals.

Introduction: The Legacy of Vinca Alkaloids

The story of this compound is inextricably linked to the groundbreaking discovery of its parent compounds, vinblastine and vincristine, from the Madagascar periwinkle, Catharanthus roseus.[1][2] Initially investigated for their purported anti-diabetic properties in the 1950s, researchers at the University of Western Ontario and Eli Lilly and Company independently uncovered their potent anti-cancer activities.[1][3] This serendipitous discovery opened a new era in cancer chemotherapy, with vinblastine and vincristine becoming cornerstone treatments for a variety of malignancies, including leukemias and lymphomas.[2][4]

These dimeric indole alkaloids exert their cytotoxic effects by disrupting microtubule dynamics, which are essential for mitotic spindle formation and cell division.[4][5] Despite their clinical success, the therapeutic use of vinblastine and vincristine is often limited by significant side effects, such as neurotoxicity and myelosuppression.[6] This has driven decades of research to develop semi-synthetic derivatives with an improved therapeutic window, leading to the creation of compounds like this compound.[7] this compound, a derivative of vincristine, was developed to explore the structure-activity relationships of this class of compounds in an effort to modulate their efficacy and toxicity profiles.[5]

The Natural Blueprint: Biosynthesis of Vinca Alkaloids in Catharanthus roseus

The natural production of vinblastine and vincristine in C. roseus is a testament to the complexity of plant secondary metabolism. The intricate biosynthetic pathway involves over 30 enzymatic steps and is compartmentalized across different cell types and subcellular organelles.[8] The journey begins with the precursors tryptophan, which provides the indole moiety, and geraniol, which forms the terpenoid portion.

The pathway converges to form the crucial intermediate strictosidine. From strictosidine, a series of complex enzymatic reactions lead to the formation of the monomeric alkaloids catharanthine and vindoline.[8][9] These two precursors are then coupled in the plant to form anhydrovinblastine, which is subsequently hydroxylated and acetylated to yield vinblastine. Vincristine is then biosynthesized from vinblastine through the oxidation of the N-methyl group of the vindoline moiety to an N-formyl group.

Diagram: Biosynthetic Pathway of Vinblastine and Vincristine

Caption: Simplified biosynthetic pathway of vinblastine and vincristine in C. roseus.

The Chemist's Challenge: Total Synthesis of Vinca Alkaloids

The low natural abundance of vinblastine and particularly vincristine in C. roseus has made their isolation a costly and low-yielding process. This challenge has spurred significant efforts in the field of organic synthesis to develop methods for their chemical synthesis. The total synthesis of these complex dimeric alkaloids represents a formidable challenge due to their intricate stereochemistry and numerous functional groups.

Pioneering work in this area has focused on the biomimetic coupling of catharanthine and vindoline derivatives. These approaches often involve the activation of one of the monomeric units to facilitate the crucial carbon-carbon bond formation that links the two halves of the molecule.

One notable strategy involves the stereoselective coupling of a chloroindolenine derivative of the carbomethoxyvelbanamine precursor with demethylvindoline. This reaction proceeds with high diastereoselectivity to furnish the desired bisindole product with the correct stereochemistry at the newly formed C18' position. Subsequent functional group manipulations, including the formation of the piperidine ring of the velbanamine unit and N-formylation, complete the total synthesis of vincristine.[10]

Diagram: Retrosynthetic Analysis of Vincristine

Caption: A simplified retrosynthetic analysis of vincristine.

This compound: A Semi-Synthetic Approach

This compound is a semi-synthetic derivative of vincristine, highlighting a common strategy in drug development to modify natural products to enhance their therapeutic properties.[5] While specific details of its initial discovery and development are not extensively documented in publicly available literature, its structural relationship to vincristine suggests that it was created to investigate the impact of modifications to the vindoline portion of the molecule on biological activity.

Proposed Semi-Synthesis of this compound from Vincristine

The synthesis of this compound from vincristine would logically involve a selective chemical transformation of the vincristine molecule. Based on the known reactivity of Vinca alkaloids, a plausible synthetic route would involve the selective reduction of a specific functional group on the vindoline moiety. Given that this compound is also known as 4'-deoxy-4'-epivincristine, the synthesis would target the C4'-acetate group of vincristine. A proposed multi-step sequence could involve:

-

Selective Hydrolysis: Selective hydrolysis of the C4'-acetate group of vincristine to the corresponding alcohol. This would likely require carefully controlled reaction conditions to avoid hydrolysis of other ester groups in the molecule.

-

Oxidation: Oxidation of the resulting C4'-hydroxyl group to a ketone.

-

Stereoselective Reduction: Stereoselective reduction of the ketone to yield the C4'-epimeric alcohol.

-

Protection/Deprotection (if necessary): The synthesis might require the use of protecting groups for other reactive functionalities to ensure the desired regioselectivity.

Experimental Protocol: A General Approach

The following is a generalized, conceptual protocol for the semi-synthesis of a Vinca alkaloid derivative, illustrating the types of procedures that would be involved. Note: This is not a validated protocol for this compound synthesis and should be treated as a theoretical example.

Step 1: Hydrolysis of the C4'-Acetyl Group of Vincristine

-

Dissolve vincristine sulfate in a suitable solvent system (e.g., a mixture of methanol and water).

-

Add a mild base (e.g., sodium bicarbonate or potassium carbonate) to the solution.

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, neutralize the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude deacetylated product.

-

Purify the product by column chromatography on silica gel.

Step 2: Oxidation of the C4'-Hydroxyl Group

-

Dissolve the deacetylated vincristine derivative in a suitable dry organic solvent (e.g., dichloromethane).

-

Add a mild oxidizing agent (e.g., Dess-Martin periodinane or a Swern oxidation) to the solution at a controlled low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or HPLC.

-

Quench the reaction with an appropriate reagent (e.g., sodium thiosulfate for Dess-Martin oxidation).

-

Extract the product, wash the organic layer, dry, and concentrate to yield the crude ketone.

-

Purify by column chromatography.

Step 3: Stereoselective Reduction of the C4'-Keto Group

-

Dissolve the C4'-keto intermediate in a suitable solvent (e.g., methanol or ethanol) and cool to a low temperature (e.g., -78 °C).

-

Add a stereoselective reducing agent (e.g., sodium borohydride in the presence of a chelating agent or a bulky borohydride reagent) to the solution.

-

Stir the reaction at low temperature and monitor its progress.

-

Upon completion, quench the reaction carefully with a proton source (e.g., acetic acid or a saturated solution of ammonium chloride).

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the final product, this compound, by column chromatography or preparative HPLC.

Biological Activity and Mechanism of Action

This compound, like its parent compound vincristine, is a potent inhibitor of microtubule polymerization.[5] It binds to tubulin, the protein subunit of microtubules, and prevents its assembly into functional microtubules. This disruption of the microtubule cytoskeleton has profound effects on dividing cells, leading to mitotic arrest in the metaphase and ultimately apoptosis (programmed cell death).

Comparative Biological Activity

Comparative studies have been conducted to evaluate the in vitro activity of this compound relative to other clinically used Vinca alkaloids. These studies provide valuable insights into its potential therapeutic efficacy.

| Compound | Ki for Tubulin Inhibition (μM) |

| This compound | 0.079 ± 0.018 |

| Vincristine | 0.085 ± 0.013 |

| Vindesine | 0.110 ± 0.007 |

| Vinblastine | 0.178 ± 0.025 |

Data from a comparative study on the inhibition of tubulin addition at the assembly ends of bovine brain microtubules.

The data indicates that this compound and vincristine are the most potent inhibitors of tubulin polymerization in this in vitro assay. Interestingly, despite its high potency in inhibiting microtubule assembly, other studies have shown that in cell proliferation assays, vinblastine and its derivative vindesine can be more potent than vincristine and this compound in certain cell lines. For instance, in B16 melanoma cells, vinblastine was found to be significantly more potent than this compound at inhibiting cell growth. This highlights the complex relationship between in vitro biochemical activity and cellular effects, which can be influenced by factors such as cellular uptake, metabolism, and efflux.

Conclusion and Future Perspectives

This compound represents a noteworthy endeavor in the ongoing effort to refine the therapeutic properties of the Vinca alkaloids, a class of compounds that has had a transformative impact on cancer treatment. Its development underscores the power of semi-synthetic modifications to modulate the biological activity of complex natural products. While detailed information on its discovery and clinical development is not as widespread as for its parent compounds, the available data on its potent anti-tubulin activity warrants its inclusion in the broader discussion of Vinca alkaloid research.

Future research in this area will likely continue to focus on the development of novel Vinca alkaloid derivatives with improved efficacy, reduced toxicity, and the ability to overcome mechanisms of drug resistance. The intricate knowledge of the biosynthetic and synthetic pathways of these molecules provides a powerful toolkit for the rational design of next-generation anti-cancer agents.

References

- Comparison of the effects of vinblastine, vincristine, vindesine, and this compound on microtubule dynamics and cell prolifer

- Results in Chemistry of Natural Organic Compounds. Synthesis of New Anticancer Vinca Alkaloids and Flavone Alkaloids. MDPI.

- A Historical Perspective on the Discovery of Vinblastine and Vincristine: A Technical Guide. Benchchem.

- NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - Part I.

- The evolution and history of Vinca alkaloids: From the Big Bang to the treatment of pediatric acute leukemia.

- The evolution of cancer research and drug discovery at Lilly Research Labor

- Vinca Alkaloids and Their Biosynthesis Enzymes. LKT Labs.

- Mode of action of vinca alkaloids against cancer using Insilco analysis technique.

- Vinca alkaloid. Wikipedia.

- Vinca Alkaloids. PMC.

- Molecular docking and pharmacogenomics of vinca alkaloids and their monomeric precursors, vindoline and c

- New Derivatives of the Vinca Rosea Alkaloids. Acta geneticae medicae et gemellologiae.

- New semisynthetic vinca alkaloids: chemical, biochemical and cellular studies. PMC.

- Poisoning the spindle: serendipity and discovery of the anti-tumor properties of the Vinca alkaloids. Semantic Scholar.

- Phase II study of a new vinca alkaloid derivative, S12363, in advanced breast cancer. Unknown Source.

- Stereocontrolled total synthesis of (+)-vincristine. PMC.

- Vinca-alkaloid neurotoxicity measured using an in vitro model. PubMed.

- Cimetidine. Wikipedia.

- Role of vinca alkaloids and their derivatives in cancer therapy. Semantic Scholar.

- NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I. Semantic Scholar.

- Research and production. Gedeon Richter.

- Semi-synthetic derivatives of Vinca alkaloids a Vinblastine, b Vincristine, c Vinorelbine, d Vincamine, e Vindensine.

- Synthesis method of epinastine.

- A Review on Vinca Alkaloids in Cancer Therapy: Mechanisms, Cultivation and Future Prospects. Unknown Source.

- Bioanalysis of vinca-alkaloids and monoclonal antibodies. DSpace.

- Tagamet Discovery of Histamine H2-receptor Antagonists. American Chemical Society.

- Total synthesis of cyclotripeptidic natural products an- acine, aurantiomide C, polonimides A and C, and ver- rucine F. ChemRxiv.

- Drug Delivery Systems and Combination Therapy by Using Vinca Alkaloids. PMC.

- Synthesis and characterisation of an acetylcholinesterase inhibitor.

- Vinflunine, the latest Vinca alkaloid in clinical development. A review of its preclinical anticancer properties.

- US20070142309A1 - Synthesis of epirubicin from 13-dihydrodaunorubicine.

- Digitalis – from Withering to the 21st century. The British Journal of Cardiology.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The evolution of cancer research and drug discovery at Lilly Research Laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C46H56N4O9 | CID 23725067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. New Derivatives of the Vinca Rosea Alkaloids | Acta geneticae medicae et gemellologiae: twin research | Cambridge Core [cambridge.org]

- 8. Vinca Alkaloids and Their Biosynthesis Enzymes - LKT Labs [lktlabs.com]

- 9. Molecular docking and pharmacogenomics of vinca alkaloids and their monomeric precursors, vindoline and catharanthine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereocontrolled total synthesis of (+)-vincristine - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Vinepidine Tubulin Binding Affinity and Kinetics

Executive Summary

Vinepidine is a semi-synthetic vinca alkaloid derivative structurally related to vincristine.[1][2] While it shares the core mechanism of action with established agents like vinblastine and vincristine—specifically the inhibition of microtubule dynamics—this compound presents a unique pharmacokinetic paradox.[2] Experimental data reveals that this compound possesses a higher intrinsic binding affinity for tubulin (

This guide analyzes the binding kinetics, thermodynamic parameters, and mechanistic nuances of this compound.[1][2] It serves as a technical resource for researchers investigating the structure-activity relationships (SAR) of microtubule-destabilizing agents (MDAs) and the decoupling of target affinity from cellular potency.[1][2]

Chemical Identity and Structural Context

This compound is a derivative of vincristine, distinguished by modifications to the vindoline subunit.[2] These structural changes are critical for its altered interaction with the tubulin dimer interface.[1][2]

| Compound | Structural Class | Key Modification | PubChem CID |

| This compound | Vinca Alkaloid | Vincristine derivative (4'-deoxy-20'-ethyl analog context) | 23725067 |

| Vincristine | Vinca Alkaloid | Formyl group on indole nitrogen | 5978 |

| Vinblastine | Vinca Alkaloid | Methyl group on indole nitrogen | 13342 |

Mechanistic Causality: The vinca alkaloids bind to the "vinca domain" located at the interface between two tubulin heterodimers.[2] This binding introduces a wedge that prevents the straight protofilament formation necessary for microtubule elongation, effectively "capping" the positive (+) end.[1][2]

Binding Affinity and Kinetics

The defining characteristic of this compound is its high affinity for the inhibition of tubulin addition at the assembly end of microtubules.[2]

Comparative Affinity Data ( )

The following data summarizes the inhibition constants (

| Compound | Standard Deviation | Relative Affinity (vs. Vinblastine) | |

| This compound | 0.079 | 2.25x Higher | |

| Vincristine | 0.085 | 2.09x Higher | |

| Vindesine | 0.110 | 1.61x Higher | |

| Vinblastine | 0.178 | 1.00 (Baseline) |

Data Source: Jordan et al., Cancer Research (1985).[1][2]

Kinetic Parameters

While equilibrium constants (

-

Association Rate (

): Vinca alkaloids generally exhibit rapid binding to free tubulin dimers.[1][2] -

Dissociation Rate (

): The high affinity of this compound suggests a slow dissociation rate, creating a stable "kinetic cap" at the microtubule end.[1][2] -

Thermodynamics: The binding is entropically driven, often linked to the displacement of structured water molecules from the hydrophobic vinca domain interface.[2]

The Potency Paradox

Despite having the highest affinity for tubulin in vitro (

-

In B16 Melanoma Cells: Vinblastine is ~9x more potent than this compound.[1][2][3]

-

In L-Cells: this compound is inactive at concentrations where vinblastine causes complete growth inhibition (40 nM).[1][2]

Scientific Insight: This discrepancy highlights that cellular pharmacokinetics (membrane permeability, P-glycoprotein efflux susceptibility, and intracellular retention) often override pure biochemical affinity .[1][2] High

Mechanism of Action: The Kinetic Cap

This compound functions by suppressing the "dynamic instability" of microtubules.[2][4] It does not merely depolymerize microtubules but freezes them in a metastable state.[1][2]

Caption: The mechanistic pathway of this compound, from cellular entry to mitotic arrest via kinetic capping of microtubule (+) ends.[1][2]

Experimental Protocols

To replicate binding affinity data or assess kinetics, researchers should utilize Turbidimetric Assembly Assays or Radiolabeled Ligand Binding .[1][2]

Protocol: Turbidimetric Microtubule Assembly Assay

This assay measures the inhibition of microtubule polymerization by tracking light scattering (turbidity) at 350 nm.[1][2]

Reagents:

Workflow:

-

Preparation: Dilute purified tubulin to 2.0 mg/mL in PEM buffer + 1 mM GTP on ice.

-

Baseline: Zero the spectrophotometer at 350 nm with a buffer blank.

-

Induction: Transfer tubulin solution to a quartz cuvette thermostatted at 37°C to initiate polymerization.

-

Control Phase: Monitor absorbance (

) for 10–15 minutes until a steady-state plateau is reached. -

Drug Addition: Inject this compound at varying concentrations (e.g., 0.05

to 5.0 -

Measurement: Monitor the decrease in absorbance (depolymerization) or the inhibition of steady-state assembly rates.[1][2]

-

Analysis: Plot the rate of assembly vs. drug concentration to determine the

.[1][2]

Caption: Step-by-step workflow for the Turbidimetric Microtubule Assembly Assay used to determine Ki values.

Protocol: Scatchard Analysis (Radiolabeling)

For direct

-

Incubate

-Vinblastine with tubulin.[1][2] -

Add increasing concentrations of non-labeled this compound (competition assay).

-

Separate bound vs. free ligand using centrifugal filtration (e.g., Sephadex G-50 columns).[1][2]

-

Measure radioactivity via liquid scintillation counting.[1][2]

-

Calculate

using the Cheng-Prusoff equation:

References

-

Comparison of the effects of vinblastine, vincristine, vindesine, and this compound on microtubule dynamics and cell prolifer

-

Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine.

-

Methods for Studying Vinca Alkaloid Interactions With Tubulin.

-

PubChem Compound Summary for CID 23725067 (this compound).

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. Vincristine - Wikipedia [en.wikipedia.org]

- 3. Comparison of the effects of vinblastine, vincristine, vindesine, and this compound on microtubule dynamics and cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Cytotoxic Effects of Vinepidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Re-examining a Vinca Alkaloid in the Modern Oncology Landscape

Vinepidine, a semi-synthetic derivative of vinblastine, belongs to the vinca alkaloid class of anti-cancer agents, a cornerstone of chemotherapy for decades.[1] Like its predecessors, vincristine and vinblastine, this compound's cytotoxic effects are primarily attributed to its interaction with tubulin, a critical component of the cellular cytoskeleton.[2] This guide provides a comprehensive technical overview of the in vitro cytotoxic effects of this compound, delving into its core mechanism of action, the intricate signaling pathways it triggers, and detailed, field-proven protocols for its evaluation. As a Senior Application Scientist, the aim is to equip researchers with the foundational knowledge and practical methodologies to rigorously assess this compound's potential in contemporary drug development pipelines.

The Primary Mechanism of Action: Disruption of Microtubule Dynamics

The principal cytotoxic mechanism of this compound, and indeed all vinca alkaloids, is the disruption of microtubule dynamics.[2] Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.

This compound exerts its effect by binding to the β-tubulin subunit at the vinca domain, a site distinct from other microtubule-targeting agents like taxanes. This binding inhibits the polymerization of tubulin into microtubules.[2] The consequences of this action are twofold:

-

Inhibition of Microtubule Growth: At higher concentrations, this compound actively promotes the depolymerization of existing microtubules.

-

Suppression of Microtubule Dynamics: At lower, more clinically relevant concentrations, this compound suppresses the dynamic instability of microtubules. This "kinetic stabilization" is characterized by a decrease in the rates of both microtubule growth (polymerization) and shortening (depolymerization), as well as a reduction in the frequency of transitions between these two states (catastrophe and rescue).

This disruption of microtubule dynamics has profound consequences for the cell, primarily leading to a failure in the proper formation and function of the mitotic spindle. This results in the arrest of cells in the metaphase of mitosis, a hallmark of vinca alkaloid activity.[1]

Cellular Consequences of Microtubule Disruption: From Mitotic Arrest to Apoptosis

The sustained metaphase arrest induced by this compound triggers a cascade of downstream events, culminating in programmed cell death, or apoptosis. The cell's internal surveillance mechanisms, known as cell cycle checkpoints, recognize the abnormal spindle formation and prevent the cell from proceeding to anaphase. This prolonged arrest activates signaling pathways that ultimately lead to the cell's demise.

Induction of Apoptosis: A Multi-faceted Process

Vinca alkaloids, including by extension this compound, are known to induce apoptosis through the activation of several key signaling pathways.

-

Activation of the JNK/SAPK Pathway: The c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family, is a critical mediator of the cellular stress response. Disruption of the microtubule network by vinca alkaloids leads to a sustained activation of the JNK pathway. Activated JNK can then phosphorylate and regulate the activity of various downstream targets, including members of the Bcl-2 family of proteins.

-

Modulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. A delicate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members determines the cell's fate. Vinca alkaloids have been shown to modulate this balance by:

-

Downregulation of Mcl-1: Myeloid cell leukemia 1 (Mcl-1) is a potent anti-apoptotic protein. Vinca alkaloid-induced JNK activation can lead to the downregulation of Mcl-1, tipping the balance towards apoptosis.

-

Phosphorylation of Bcl-2: Phosphorylation of the anti-apoptotic protein Bcl-2 can inactivate it, further promoting apoptosis.

-

-

Caspase Activation: The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. The signaling cascade initiated by JNK activation and Bcl-2 family modulation converges on the activation of initiator caspases (e.g., caspase-9) and subsequently executioner caspases (e.g., caspase-3, -7). These executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation and membrane blebbing.

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis:

Caption: Proposed signaling pathway of this compound-induced apoptosis.

In Vitro Evaluation of this compound's Cytotoxic Effects: A Methodological Guide

A comprehensive in vitro assessment of this compound's cytotoxicity involves a battery of assays designed to measure different aspects of cell health, from metabolic activity and membrane integrity to the specific hallmarks of apoptosis and cell cycle arrest.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.

Experimental Protocol: LDH Assay

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity based on controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

Apoptosis Assays

Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, characteristic of late apoptotic or necrotic cells. Dual staining with Annexin V-FITC and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Experimental Protocol: Annexin V/PI Staining

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as desired.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour.

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade. The assay utilizes a synthetic substrate that is specifically cleaved by active caspase-3, releasing a chromophore or fluorophore that can be quantified.

Experimental Protocol: Colorimetric Caspase-3 Assay

-

Cell Seeding and Treatment: Seed cells in a culture dish and treat with this compound.

-

Cell Lysis: After treatment, collect the cells and lyse them using a chilled lysis buffer provided with the assay kit. Incubate on ice for 10-15 minutes.

-

Lysate Collection: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant to a new tube.

-

Protein Quantification: Determine the protein concentration of the lysate.

-

Caspase Reaction: In a 96-well plate, add 50 µL of cell lysate per well. Add 50 µL of 2X reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Since this compound induces mitotic arrest, a significant increase in the G2/M population is expected.

Experimental Protocol: Cell Cycle Analysis with PI Staining

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Cell Harvesting: Collect all cells (adherent and floating) and centrifuge.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry.

The following diagram illustrates the general experimental workflow for assessing this compound's cytotoxicity:

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Quantitative Analysis: IC50 Values of this compound

| Vinca Alkaloid | Cell Line | Cancer Type | IC50 (approx.) | Reference |

| This compound | B16 Melanoma | Melanoma | Less potent than Vinblastine | [2] |

| This compound | L-cells | (Murine Fibroblast) | Inactive at 40 nM | [2] |

| Vincristine | L5178Y | Murine Leukemia | 5.8 x 10⁻⁹ M | [1] |

| Vinblastine | L5178Y | Murine Leukemia | 4.4 x 10⁻⁸ M | [1] |

| Vindesine | L5178Y | Murine Leukemia | 3.5 x 10⁻⁸ M | [1] |

Note: This table is illustrative and not exhaustive. Researchers should consult specific literature for detailed IC50 values relevant to their cell lines of interest.

Conclusion and Future Directions

This compound, as a member of the vinca alkaloid family, is a potent cytotoxic agent that disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. This in-depth guide has provided a comprehensive overview of its mechanism of action, the signaling pathways involved in its cytotoxic effects, and detailed protocols for its in vitro evaluation.

For drug development professionals, a thorough understanding of these mechanisms and methodologies is crucial for the rational design of novel therapeutic strategies. Future research could focus on:

-

Comprehensive Profiling: A systematic evaluation of this compound's cytotoxicity across the NCI-60 panel of human cancer cell lines would provide invaluable data for identifying sensitive and resistant cancer types.

-

Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, particularly those that target different cellular pathways, could lead to more effective treatment regimens.

-

Mechanisms of Resistance: Elucidating the molecular mechanisms by which cancer cells develop resistance to this compound is essential for overcoming treatment failure.

By leveraging the foundational knowledge and experimental frameworks presented in this guide, researchers can continue to explore the therapeutic potential of this compound and other microtubule-targeting agents in the ongoing fight against cancer.

References

-

National Cancer Institute. NCI-60 Human Tumor Cell Line Screen. [Link]

- Gidding, C. E., Kellie, S. J., Kamps, W. A., & de Graaf, S. S. (1999). Vincristine revisited. Annals of oncology, 10(8), 897–904.

- Jordan, M. A., Himes, R. H., & Wilson, L. (1985). Comparison of the effects of vinblastine, vincristine, vindesine, and this compound on microtubule dynamics and cell proliferation in vitro. Cancer research, 45(6), 2741–2747.

Sources

Introduction: The Critical Choice Between Salt and Freebase in Vinca Alkaloid Development

An In-Depth Technical Guide to the Selection and Characterization of Vinepidine: Sulfate Salt vs. Freebase Form

In the development of potent chemotherapeutics like this compound, a semi-synthetic derivative of vincristine, the selection of the solid-state form of the Active Pharmaceutical Ingredient (API) is a foundational decision with far-reaching implications.[1] this compound, like other vinca alkaloids, exerts its antineoplastic activity by disrupting microtubule dynamics, a mechanism that ultimately leads to mitotic arrest and cell death.[1] While the intrinsic pharmacological activity resides in the core molecule, its presentation to the biological system—and its viability as a manufacturable drug product—is dictated by its physicochemical properties. The choice between using the neutral molecule (the "freebase") and a salt form, such as this compound sulfate, is therefore not trivial. It is a strategic decision that impacts solubility, stability, bioavailability, and manufacturability.

This guide provides a technical deep-dive into the core differences between this compound sulfate and its freebase counterpart. We will explore the causality behind the selection process, detail self-validating experimental protocols for synthesis and analysis, and provide a framework for making an informed decision for drug development professionals.

Core Physicochemical Properties: A Tale of Two Forms

The fundamental differences between the freebase and sulfate salt forms of this compound stem from the protonation of one or more of the basic nitrogen atoms in the complex alkaloid structure. This conversion to a salt form dramatically alters the molecule's intermolecular interactions, leading to distinct material properties. The rationale for selecting one form over the other is grounded in a comparative analysis of these properties.

Table 1: Comparative Physicochemical Properties of this compound Freebase and Sulfate Salt

| Property | This compound (Freebase) | This compound Sulfate (Salt) | Rationale & Implication for Drug Development |

| Molecular Formula | C₄₆H₅₆N₄O₉[1] | C₄₆H₅₆N₄O₉ · H₂SO₄[2] | The addition of sulfuric acid increases the molecular weight, which must be accounted for in dosage calculations (salt factor). |

| Molecular Weight | 809.0 g/mol [1] | 907.04 g/mol [2] | Higher weight for the salt form; dosing must be based on the amount of active freebase moiety. |

| Appearance | Likely an off-white to yellowish solid. | White to slightly yellowish, amorphous or crystalline powder.[3] | The salt form is often more crystalline, which can lead to better handling, flow, and stability. |

| Aqueous Solubility | Poor. Alkaloids are typically poorly soluble in neutral water. | Significantly Higher. | This is the primary driver for salt formation. Enhanced water solubility is critical for developing parenteral (injectable) formulations. |

| pH in Solution (0.1%) | Basic. | Acidic (typically pH 3.5 - 4.5).[3] | The acidic nature of the salt solution can enhance stability against degradation pathways like oxidation and hydrolysis. |

| Chemical Stability | More susceptible to degradation, particularly in acidic environments. | Generally more stable in solid-state and in aqueous solution due to lower pH. | Improved stability reduces the formation of impurities, extending shelf-life and ensuring patient safety. |

| Hygroscopicity | Variable, but can be significant for amorphous forms. | Can be hygroscopic, but crystalline forms may be less so.[4] | Hygroscopicity affects handling, storage, and can induce chemical degradation. This must be characterized for the selected form. |

Strategic Synthesis: From Freebase to a Developable Salt Form

The conversion of the freebase to the sulfate salt is a critical manufacturing step designed to overcome the solubility and stability limitations of the parent molecule. The choice of solvent and the stoichiometry of the acid addition are paramount to obtaining the desired salt form with high purity and yield. The following protocol is adapted from established methods for related vinca alkaloids, such as vindesine, and represents a robust, field-proven approach.[4]

Experimental Protocol: Preparation of this compound Monosulfate

Causality Behind Choices:

-

Solvent (Acetonitrile): Acetonitrile is selected because it is a good solvent for the this compound freebase but a poor solvent for the resulting sulfate salt. This differential solubility is the driving force for the precipitation of the product, enabling high recovery and simplifying purification.

-

Staged Acid Addition: Sulfuric acid is a diprotic acid, and this compound possesses multiple basic nitrogens.[4] A slow, staged addition of sulfuric acid allows for precise control over the salt stoichiometry, specifically targeting the formation of the monosulfate salt, which often provides the optimal balance of properties.

Step-by-Step Methodology:

-

Dissolution: Dissolve this compound freebase in anhydrous acetonitrile to a concentration of approximately 1% (w/v) under an inert atmosphere (e.g., nitrogen or argon) with constant stirring.

-

First Acid Addition: Slowly add one equivalent of 1 N aqueous sulfuric acid dropwise to the stirred solution. A precipitate may begin to form.

-

Equilibration: Stir the resulting suspension for 30-60 minutes at room temperature to ensure complete reaction and equilibration.

-

Second Acid Addition: Slowly add a second equivalent of 1 N aqueous sulfuric acid dropwise to the suspension.

-

Precipitation & Crystallization: Continue stirring for an additional 60-90 minutes to allow for complete precipitation of the this compound monosulfate.

-

Isolation: Isolate the precipitated solid by vacuum filtration.

-

Washing: Wash the filter cake with a small volume of cold, anhydrous acetonitrile to remove any unreacted starting material or excess acid.

-

Drying: Dry the resulting white to off-white solid under vacuum at a controlled temperature (e.g., 40-50 °C) to a constant weight. The yield is expected to be in the range of 94-96%.[4]

Caption: Workflow for the synthesis of this compound Sulfate.

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and salt form is essential. A multi-pronged analytical approach ensures that the material meets all specifications and validates the success of the synthesis protocol.

High-Performance Liquid Chromatography (HPLC) for Identity and Purity

HPLC is the workhorse for assessing the purity of both the freebase and the salt form. A validated reverse-phase HPLC (RP-HPLC) method can separate this compound from any synthesis-related impurities or degradants.

Protocol: RP-HPLC Method

-

Column: C18 stationary phase (e.g., Partisil 10 ODS).[5]

-

Mobile Phase: A gradient of an aqueous phosphate buffer and methanol or acetonitrile.[5]

-

Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., 228 nm).[5]

-

Validation: The method should be validated for specificity, linearity, accuracy, and precision. The retention time of the primary peak should match that of a qualified reference standard. The peak area provides a quantitative measure of purity.

Acid-Base Titration for Salt Factor Confirmation

While HPLC confirms purity, it does not distinguish between the salt and freebase. A non-aqueous acid-base titration is a definitive method to confirm that the sulfate salt has been formed and to determine the precise ratio of base to acid.

Protocol: Non-Aqueous Potentiometric Titration

-

Sample Preparation: Accurately weigh a sample of the this compound sulfate and dissolve it in a suitable non-aqueous solvent like glacial acetic acid.

-

Titration: Titrate the solution with a standardized solution of 0.1 N perchloric acid in acetic acid.[6]

-

Endpoint Detection: Use a potentiometer to detect the inflection point corresponding to the neutralization of the basic nitrogen atoms.

-

Analysis: The freebase will consume two equivalents of titrant corresponding to its two most basic nitrogens. The monosulfate salt will consume only one equivalent, as one site is already neutralized by the sulfuric acid. This difference provides unequivocal confirmation of the salt form and allows for an accurate assay calculation.

Caption: Decision workflow for API form selection.

Mechanism of Action: A Shared Pathway

It is crucial to understand that the conversion to a sulfate salt does not alter the intrinsic mechanism of action of this compound. The active moiety is the this compound molecule itself.[1] Once administered and dissolved in the bloodstream, the salt dissociates, releasing the protonated freebase which then equilibrates to the active form that binds to tubulin. The choice of salt form is purely a "drug delivery" and "product stability" decision, not a pharmacological one.

Caption: Mechanism of action of this compound.

Conclusion

The selection between this compound's freebase and sulfate salt forms is a clear-cut decision guided by fundamental principles of pharmaceutical science. The freebase, while being the active pharmacological entity, presents significant challenges in solubility and stability that render it unsuitable for a parenteral formulation. The conversion to the this compound sulfate salt directly addresses these deficiencies, yielding a material with enhanced aqueous solubility and greater chemical stability. This makes the sulfate salt the superior candidate for development. The protocols and analytical strategies outlined in this guide provide a robust framework for the synthesis, characterization, and validation of the chosen API form, ensuring a scientifically sound foundation for subsequent formulation and clinical development.

References

-

Title: this compound | C46H56N4O9 | CID 23725067 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Freebase vs. Nicotine Salt: Understanding the Difference Source: Your Health Magazine URL: [Link]

-

Title: What Is the Difference Between Freebase and Nicotine Salts? Source: Vape Superstore URL: [Link]

-

Title: Vincristine Sulfate | C46H58N4O14S | CID 249332 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: this compound SULFATE Source: Global Substance Registration System (GSRS) URL: [Link]

- Source: Google Patents (US4259242A)

-

Title: Bioanalysis of Cimetidine by High-Performance Liquid Chromatography Source: PubMed, National Library of Medicine URL: [Link]

-

Title: Quantitative determination of Cimetidine in both bulk and formulations using neutralization titrations Source: Journal of Applicable Chemistry URL: [Link]

Sources

- 1. This compound | C46H56N4O9 | CID 23725067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Vincristine Sulfate | C46H58N4O14S | CID 249332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4259242A - Method of preparing vindesine sulfate - Google Patents [patents.google.com]

- 5. Bioanalysis of cimetidine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

A Technical Guide to the Antineoplastic Activity of Vindesine and Related Vinca Alkaloid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the antineoplastic properties of vindesine and its derivatives, a critical class of semi-synthetic Vinca alkaloids. Originating from the natural products vinblastine and vincristine, these compounds have been pivotal in cancer chemotherapy. This document delves into their core mechanism of action, explores the nuances of their structure-activity relationships (SAR), and provides detailed, field-proven methodologies for their preclinical evaluation. The objective is to equip researchers and drug developers with the foundational knowledge and practical protocols necessary to innovate within this important therapeutic space.

The Vinca Alkaloids: A Cornerstone of Chemotherapy

The journey of Vinca alkaloids in oncology began with the discovery of vinblastine and vincristine from the Madagascar periwinkle, Catharanthus roseus. These natural products demonstrated significant antineoplastic activity and have been used in chemotherapy for decades[1][2]. However, their clinical utility is often hampered by issues of toxicity and the development of drug resistance. This spurred the development of semi-synthetic derivatives to improve the therapeutic index.

Vindesine (desacetylvinblastine amide), an N-substituted derivative of vinblastine, emerged from these efforts as a compound with a distinct spectrum of antitumor activity and toxicity profile compared to its parent compounds[3]. This guide will use vindesine as a focal point to discuss the broader class of its derivatives, examining how targeted chemical modifications influence their efficacy and providing a framework for their systematic evaluation.

Mechanism of Action: Disruption of Microtubule Dynamics

The primary antineoplastic mechanism of vindesine and its derivatives, like all Vinca alkaloids, is the inhibition of microtubule polymerization.[1] This action is central to their cytotoxic effects.

-

Targeting Tubulin: These agents bind to β-tubulin subunits at a specific site, distinct from other microtubule-targeting agents like taxanes.

-

Inhibition of Polymerization: This binding prevents the assembly of tubulin dimers into microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle.

-

Mitotic Arrest: The disruption of the mitotic spindle apparatus prevents proper chromosome segregation during mitosis, leading to an arrest of the cell cycle, typically at the G2/M phase.[4]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death and, consequently, tumor regression.[5][6]

Cytotoxic anticancer drugs often work by damaging DNA or interfering with its synthesis, which activates cellular checkpoints like p53 to induce programmed cell death if the damage is irreparable.[5] While Vinca alkaloids do not directly damage DNA, their disruption of a fundamental cellular process like mitosis achieves the same ultimate outcome.

Caption: Mechanism of action for Vindesine derivatives.

Structure-Activity Relationships (SAR)

The development of effective antineoplastic agents relies heavily on understanding how chemical structure relates to biological activity.[7][8] For Vinca alkaloids, modifications, particularly at the vindoline moiety, have been explored to enhance potency and modulate the therapeutic window.

A study on N-substituted vindesine analogues revealed key SAR insights[3]:

-

N-Alkyl Substitutions: Simple N-alkylvindesines generally showed reduced activity compared to vindesine.

-

Hydroxyethyl Substitution: The introduction of an N-β-hydroxyethyl group resulted in a compound that surpassed vindesine in activity against certain tumor models, such as Ridgway osteogenic sarcoma, but was less active against others like B16 melanoma.

-

Aromatic Substitutions: An N-β-(4-hydroxyphenethyl) derivative was designed as a potential substrate for tyrosinase, an enzyme abundant in melanoma cells. This targeted approach yielded a compound more active than vindesine against B16 melanoma, showcasing the potential of rational drug design.

These findings underscore that no single modification confers universally superior activity. The optimal derivative is often specific to the cancer type being targeted. This necessitates a robust and systematic preclinical evaluation pipeline for each new analogue.

| Derivative Type | Modification Example | Relative Antitumor Activity vs. Vindesine | Reference |

| N-Alkyl | N-Methyl, N-Ethyl | Reduced | [3] |

| N-Hydroxyalkyl | N-β-Hydroxyethyl | Surpassed in some models, less active in others | [3] |

| N-Aromatic | N-β-(4-Hydroxyphenethyl) | More active against B16 Melanoma | [3] |

Preclinical Evaluation: A Methodological Guide

A rigorous preclinical evaluation is essential to characterize the antineoplastic profile of novel vindesine derivatives. This process involves a tiered approach, starting with in vitro assays to establish cytotoxicity and progressing to in vivo models to assess efficacy and toxicity in a whole-organism context.

Caption: Tiered workflow for preclinical evaluation.

In Vitro Cytotoxicity Assessment: The MTT Assay

The initial step is to determine the concentration-dependent cytotoxic effect of a derivative on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable colorimetric method for this purpose.[9][10]

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer, PC-3 prostate cancer) in 96-well plates at a density of 5,000-10,000 cells/well.[4] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

-

Compound Treatment: Prepare a serial dilution of the vindesine derivative in culture medium. Replace the existing medium in the wells with 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent like doxorubicin (positive control).

-

Incubation: Incubate the plates for 48-72 hours. The duration should be sufficient to observe a therapeutic effect (typically 2-3 cell cycles).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

To confirm that the derivative induces mitotic arrest, cell cycle analysis is performed.

Principle: Propidium iodide (PI) is a fluorescent dye that intercalates with DNA. The amount of fluorescence emitted by a PI-stained cell is proportional to its DNA content. Flow cytometry can measure this fluorescence on a single-cell basis, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).

Step-by-Step Protocol:

-

Treatment: Seed cells in 6-well plates and treat with the derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the samples on a flow cytometer.

-

Data Interpretation: An effective vindesine derivative will show a significant accumulation of cells in the G2/M phase of the cell cycle compared to untreated controls.[4][6]

In Vivo Efficacy Assessment: Tumor Xenograft Model

Promising candidates from in vitro studies must be tested in vivo to evaluate their real-world therapeutic potential.[11] The most common approach is a subcutaneous xenograft model using immunodeficient mice.

Principle: Human cancer cells are implanted into immunodeficient mice, where they grow into solid tumors. The mice are then treated with the test compound, and the effect on tumor growth and overall survival is monitored.

Step-by-Step Protocol:

-

Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., A549) suspended in Matrigel into the flank of immunodeficient mice (e.g., athymic nude or NSG mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize mice into groups (e.g., vehicle control, vindesine derivative at different doses, positive control). Administer treatment via an appropriate route (e.g., intravenous or intraperitoneal injection) on a predetermined schedule.

-

Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or it can be continued to assess overall survival.

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage. Analyze survival data using Kaplan-Meier curves. A successful compound will significantly reduce tumor growth and/or extend survival compared to the vehicle control.[12]

Future Directions and Clinical Perspective

While vindesine and its first-generation derivatives have established their place in oncology, challenges remain. The development of resistance and dose-limiting toxicities continue to be significant clinical hurdles. Future research is focused on several key areas:

-

Novel Derivatives: The synthesis and evaluation of new derivatives with improved potency against resistant cell lines or better safety profiles is ongoing.[2]

-

Combination Therapies: Investigating the synergistic effects of vindesine derivatives with other classes of antineoplastic agents, such as checkpoint inhibitors or targeted therapies, may overcome resistance and enhance efficacy.

-

Drug Delivery Systems: Encapsulating these compounds in nanoparticles or conjugating them to antibodies (Antibody-Drug Conjugates, ADCs) can improve their delivery to tumor sites, increasing efficacy while reducing systemic toxicity. The principles behind ADCs, which often use microtubule inhibitors like auristatins (which are 200 times more potent than vinblastine), could be applied to new Vinca alkaloid derivatives.[1]

The continued exploration of this potent class of natural product derivatives holds significant promise for the future of cancer therapy. A disciplined, systematic approach to their design and evaluation, as outlined in this guide, is paramount to translating chemical innovation into clinical benefit.

References

- Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549. National Institutes of Health (NIH).

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.

- Pyrazolopyrimidine Derivatives as Antineoplastic Agents: with a Special Focus on Thyroid Cancer. PubMed.

- Pharmacology and Toxicity of Antineoplastic Drugs. AccessMedicine.

- Structure-activity relationships of dimeric Catharanthus alkaloids. 2. Experimental antitumor activities of N-substituted deacetylvinblastine amide (vindesine) sulfates. PubMed.

- Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. Royal Society of Chemistry.

- In Vitro Evaluation of the Potential Antitumor Activity of an N-acridyl-pentanoyloxypyridine-2-thione Derivative. PubMed.

- Recent Advances in the Development of Antineoplastic Agents Derived from Natural Products. National Institutes of Health (NIH).

- [New antitumor derivatives of vinblastine]. PubMed.

- Vinflunine – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.

- Structure activity relationship. ResearchGate.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.

- Existing cancer therapy in narrow use shows significant activity against other cancers. CWRU Newsroom.

- Cimetidine. National Institutes of Health (NIH).

- Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. National Institutes of Health (NIH).

- Durvalumab and Vicineum in Subjects With High-Grade Non-Muscle-Invasive Bladder Cancer Previously Treated With Bacillus Calmette-Guerin (BCG). ClinicalTrials.gov.

Sources

- 1. Recent Advances in the Development of Antineoplastic Agents Derived from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [New antitumor derivatives of vinblastine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of dimeric Catharanthus alkaloids. 2. Experimental antitumor activities of N-substituted deacetylvinblastine amide (vindesine) sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. In vitro evaluation of the potential antitumor activity of an N-acridyl-pentanoyloxypyridine-2-thione derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrazolopyrimidine Derivatives as Antineoplastic Agents: with a Special Focus on Thyroid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Existing cancer therapy in narrow use shows significant activity against other cancers | CWRU Newsroom | Case Western Reserve University [case.edu]

Technical Guide: Vinepidine Solubility Profiling & Stock Preparation

[1][2][3][4]

Executive Summary

Vinepidine (CAS: 68170-69-4 for free base; 83200-11-7 for sulfate) is a semi-synthetic vinca alkaloid derivative, structurally related to vincristine and vinblastine.[1][2][3][4] Like its congeners, it functions as a potent microtubule destabilizer, arresting cells in metaphase.[3][4]

Successful biological interrogation of this compound requires precise handling of its solubility profile, which varies drastically between its free base and sulfate salt forms.[3][4] This guide provides an authoritative protocol for solubilization, storage, and aqueous dilution, mitigating the common risks of compound precipitation ("crashing out") and hydrolytic degradation.[1][3][4]

Physicochemical Identity & Solubility Matrix[1][2][3][5]

Before reconstitution, you must verify the specific form of this compound in your inventory.[3][4] The solubility rules for the sulfate salt do not apply to the free base.[3]

Chemical Profile

| Property | This compound (Free Base) | This compound Sulfate (Salt) |

| CAS Number | 68170-69-4 | 83200-11-7 |

| Molecular Weight | ~809.0 g/mol | ~907.1 g/mol (varies w/ hydration) |

| Polarity | Lipophilic | Hydrophilic / Amphiphilic |

| Primary State | Crystalline Solid | Crystalline Powder (Hygroscopic) |

Solubility Compatibility Matrix

The following data represents saturation limits at 25°C. "Preferred" indicates the solvent of choice for long-term stock stability.[2][3][4]

| Solvent | Solubility (Free Base) | Solubility (Sulfate Salt) | Suitability |

| DMSO | High (>20 mg/mL) | Moderate (~5–10 mg/mL) | Preferred (Stock) |

| Ethanol (100%) | High (>20 mg/mL) | Low / Poor | Alternative (Base only) |

| Water (ddH₂O) | Insoluble | Moderate (~2–5 mg/mL)* | Avoid for Stock |

| PBS (pH 7.4) | Insoluble | Low (<1 mg/mL) | Dilution Only |

> Critical Note on Aqueous Solubility: While vinca alkaloid sulfates are theoretically water-soluble, this compound sulfate is reported as only "slightly soluble" in pure water compared to Vincristine.[1][2][3][4] Do not attempt to make high-molarity (>10 mM) stocks in water.[1][2][3][4] Use DMSO for the master stock.[3][5]

Protocol: Preparation of Master Stock Solutions

This protocol uses Dimethyl Sulfoxide (DMSO) as the universal solvent to ensure complete solubilization and sterility.[1][3][4]

The "Sandwich" Reconstitution Method

To prevent the formation of a gelatinous layer at the bottom of the vial, follow this specific physical mixing procedure.

Materials:

Step-by-Step:

-

Calculate Volume: Determine the volume of DMSO required to reach a standardized concentration (typically 10 mM or 50 mM ).

-

Solvent Addition (Part 1): Add 50% of the calculated DMSO volume to the vial containing the solid.[3]

-

Agitate: Vortex vigorously for 30 seconds. Ensure the liquid washes the sides of the vial.[3]

-

Solvent Addition (Part 2): Add the remaining 50% of the DMSO.[3][4]

-

Final Solubilization: Vortex for another 30 seconds. If the solution is not perfectly clear, sonicate in a water bath at room temperature for 2 minutes (35-40 kHz).

-

Inspection: Hold the vial against a light source. The solution must be free of particulate matter.[3]

Visual Workflow: Reconstitution Logic

Figure 1: Decision tree for selecting the correct solvent system based on the chemical form of this compound.[1][2][3][4]

Aqueous Dilution & Biological Assay Setup

Directly adding high-concentration DMSO stocks to aqueous media can cause "shock precipitation," where the compound crashes out before dispersing.[1][2][3][4]

The Intermediate Dilution Step

Never dilute directly from 100% DMSO stock to the final assay well if the step-down is large (e.g., 1:1000).[1][2][3][4] Use an intermediate step.

-

Master Stock: 10 mM this compound in 100% DMSO.

-

Intermediate Working Solution (10x): Dilute the Master Stock 1:100 into culture media (or PBS).

-

Final Assay Concentration (1x): Dilute the Intermediate Solution 1:10 into the cell culture wells.

-

Result: 10 µM this compound in 0.1% DMSO.

-

Safety: 0.1% DMSO is generally non-toxic to most cell lines.[3]

-

Visual Workflow: Serial Dilution Scheme

Figure 2: Stepwise dilution strategy to maintain solubility and minimize DMSO toxicity.

Stability & Storage Guidelines

Vinca alkaloids are susceptible to hydrolysis (ester cleavage) and oxidation.[1][3][4]

-

Temperature: Store Master Stocks at -20°C (short term, <1 month) or -80°C (long term, >6 months).

-

Freeze-Thaw: Limit to 3 cycles . Repeated temperature shifts promote crystal growth and degradation.[3][4]

-

Container: Use Amber Glass .[3] Vinca alkaloids are light-sensitive.[1][2][3][4][7][9] Avoid plastic microfuge tubes for long-term storage of DMSO stocks, as DMSO can leach plasticizers which may interfere with bioassays.[1][2][3][4]

Troubleshooting (FAQ)

Q: My solution turned cloudy upon adding water. What happened? A: You likely exceeded the aqueous solubility limit or performed the dilution too quickly.[3] this compound is lipophilic.[3] Re-prepare the solution using the "Intermediate Dilution Step" (Section 4.1) and ensure rapid mixing during the addition.

Q: Can I use Ethanol instead of DMSO? A: For the free base , yes.[3] However, ethanol evaporates rapidly, changing the concentration of your stock over time.[3][4] DMSO is preferred for concentration accuracy.[3][10] For the sulfate salt , ethanol is a poor solvent; stick to DMSO.[3][4]